Cas no 3307-88-8 (3-ethoxycarbonylacrylonitrile)

3-Ethoxycarbonylacrylonitrile is a versatile chemical intermediate featuring both cyano and ester functional groups, making it valuable in organic synthesis and polymer chemistry. Its α,β-unsaturated structure allows for Michael additions, cyclizations, and other conjugate reactions, enabling the production of heterocycles and specialty polymers. The ethoxycarbonyl group enhances solubility in organic solvents, facilitating handling in synthetic applications. This compound is particularly useful in pharmaceuticals, agrochemicals, and advanced material research due to its reactivity and bifunctional nature. High purity grades ensure consistent performance in fine chemical synthesis. Proper storage under inert conditions is recommended to maintain stability.
3-ethoxycarbonylacrylonitrile structure
3-ethoxycarbonylacrylonitrile structure
Product Name:3-ethoxycarbonylacrylonitrile
CAS No:3307-88-8
MF:C6H7NO2
MW:125.125281572342
CID:2946538
PubChem ID:6106169
Update Time:2025-05-26

3-ethoxycarbonylacrylonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-ethoxycarbonylacrylonitrile
    • ethyl β-cyanoacrylate;ethyl-3-cyanopropenoate;ethyl cis-beta-cyanoacrylate;3t-cyano-acrylic acid ethyl ester;(E)-ethyl 3-cyanoacrylate;3t-Cyan-acrylsaeure-aethylester;
    • Ethyl (E)-3-Cyanoacrylate
    • ethyl3-cyanoacrylate
    • (E)-ethyl 3-cyanoacrylate
    • 18228-28-9
    • ethyl 3-cyanoacrylate
    • 3307-88-8
    • EN300-85122
    • ethyl beta-cyanoacrylate
    • Ethyl 3-cyanoprop-2-enoate
    • Inchi: 1S/C6H7NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2H2,1H3/b4-3+
    • InChI Key: AMQZZSZCLSVKLO-ONEGZZNKSA-N
    • SMILES: O(C(/C=C/C#N)=O)CC

Computed Properties

  • Exact Mass: 125.04800
  • Monoisotopic Mass: 125.047678466Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 50.1Ų

Experimental Properties

  • PSA: 50.09000
  • LogP: 0.62928

3-ethoxycarbonylacrylonitrile Pricemore >>

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3-ethoxycarbonylacrylonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Ethanol
2.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
Reference
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
Reference
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Water
1.2 Solvents: Dimethylformamide
2.1 Solvents: Ethanol
3.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water
Reference
(E)-Ethyl β-formylacrylate dimethylhydrazone methiodide: a reactive and convenient precursor of (E)-ethyl β-formylacrylate
Schmitt, M.; et al, Tetrahedron Letters, 1990, 31(15), 2145-8

3-ethoxycarbonylacrylonitrile Raw materials

3-ethoxycarbonylacrylonitrile Preparation Products

Additional information on 3-ethoxycarbonylacrylonitrile

Professional Introduction to 3-ethoxycarbonylacrylonitrile (CAS No. 3307-88-8)

3-Ethoxycarbonylacrylonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 3307-88-8, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring a combination of an ethoxycarbonyl group and a cyanoacrylate moiety, has garnered attention due to its versatile reactivity and potential applications in the development of novel molecules. The structural framework of 3-ethoxycarbonylacrylonitrile makes it a valuable precursor for constructing more complex chemical entities, particularly in the synthesis of bioactive compounds.

The utility of 3-ethoxycarbonylacrylonitrile stems from its ability to participate in a variety of chemical transformations. The ethoxycarbonyl group can undergo nucleophilic addition reactions, while the cyanoacrylate functionality is known for its rapid polymerization properties when exposed to moisture. These characteristics make it a compelling candidate for applications in polymer chemistry, as well as for the preparation of functionalized polymers that exhibit unique properties. Recent research has highlighted its role in the development of advanced materials, including hydrogels and smart polymers, which are being explored for their potential in drug delivery systems and tissue engineering.

In the pharmaceutical industry, 3-ethoxycarbonylacrylonitrile has been investigated as a building block for the synthesis of heterocyclic compounds. Heterocycles are prevalent in many pharmacologically active agents due to their ability to mimic natural products and interact with biological targets. The cyanoacrylate group provides a reactive site for further functionalization, allowing chemists to introduce diverse substituents that can modulate the pharmacological properties of the resulting molecules. For instance, derivatives of 3-ethoxycarbonylacrylonitrile have been explored as intermediates in the synthesis of kinase inhibitors and other therapeutic agents targeting chronic diseases.

One of the most intriguing aspects of 3-ethoxycarbonylacrylonitrile is its potential in green chemistry initiatives. The compound's reactivity allows for the development of catalytic processes that minimize waste and improve atom economy. Researchers have been particularly interested in its use in solvent-free reactions and under mild conditions, which aligns with the growing emphasis on sustainable chemical practices. Furthermore, the ability to polymerize 3-ethoxycarbonylacrylonitrile into water-soluble polymers has opened up new avenues for environmentally friendly applications, such as biodegradable coatings and antimicrobial materials.

The synthesis of 3-ethoxycarbonylacrylonitrile typically involves the reaction of ethyl cyanoacetate with an acyl chloride or similar electrophilic species. This approach leverages well-established organic transformations and ensures high yields under optimized conditions. The compound's stability under storage conditions makes it a practical choice for industrial-scale production, provided that appropriate handling protocols are followed. Recent advancements in synthetic methodologies have also enabled the preparation of enantiomerically pure forms of 3-ethoxycarbonylacrylonitrile, which is crucial for applications in chiral drug synthesis.

In conclusion, 3-ethoxycarbonylacrylonitrile (CAS No. 3307-88-8) represents a versatile and valuable intermediate with broad applications across multiple domains of chemistry and materials science. Its unique structural features enable participation in diverse chemical reactions, making it indispensable for the synthesis of complex molecules. As research continues to uncover new methodologies and applications, the importance of this compound is expected to grow further, solidifying its position as a cornerstone in modern chemical innovation.

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